molecular formula C17H13ClN4O2S B2959827 N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide CAS No. 338393-70-7

N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide

Cat. No. B2959827
M. Wt: 372.83
InChI Key: IBSXNYYOUGWCON-ZVBGSRNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the methoxyphenyl and pyridine-3-carbohydrazide groups. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiazole ring, as well as the methoxyphenyl and pyridine-3-carbohydrazide groups. The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds structurally related to N'-[(1E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene]pyridine-3-carbohydrazide have been extensively studied for their antimicrobial and antitubercular properties. A study highlighted the synthesis of thiosemicarbazides and their derivatives, showcasing significant antimicrobial activity against a variety of microbes, including Mycobacterium tuberculosis. These findings suggest a promising avenue for the development of new antimicrobial and antitubercular agents (Hirpara et al., 2003).

Anticancer Potential

Research on related compounds also demonstrates potential anticancer activity. The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone revealed compounds with significant antidepressant activity. Moreover, certain derivatives exhibited notable nootropic activity, suggesting the potential for further exploration in anticancer research (Thomas et al., 2016).

Corrosion Inhibition

Another avenue of application is in the field of corrosion inhibition. Studies on thiazole-based pyridine derivatives, including structures similar to the compound , have shown their effectiveness as corrosion inhibitors for mild steel. These findings indicate the potential utility of such compounds in protecting metals against corrosion, offering insights into the development of more efficient and environmentally friendly corrosion inhibitors (Chaitra et al., 2016).

Sensing Applications

Additionally, certain derivatives have been explored for their utility as sensors. For instance, a study on a fluorescent sensor based on imidazo[1,2-a]pyridine demonstrated high sensitivity and selectivity towards Al3+ ions, showcasing the potential of such compounds in environmental monitoring and analytical chemistry (Li & Xiao, 2016).

properties

IUPAC Name

N-[(E)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2S/c18-17-20-10-14(25-17)11-24-15-6-2-1-4-12(15)9-21-22-16(23)13-5-3-7-19-8-13/h1-10H,11H2,(H,22,23)/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSXNYYOUGWCON-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CN=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-((E)-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)nicotinohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.